molecular formula C11H11NO4 B14764125 1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester

1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester

Cat. No.: B14764125
M. Wt: 221.21 g/mol
InChI Key: WLMDQKJYKCAVJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromoacetate with 5-hydroxybenzisoxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid
  • 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
  • Methyl 2-(benzo[d]isoxazol-3-yl)acetate
  • 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid

Comparison: Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate is unique due to the presence of the hydroxyl group at the 5-position of the isoxazole ring, which imparts distinct chemical and biological properties. This hydroxyl group enhances its ability to form hydrogen bonds, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 2-(5-hydroxy-1,2-benzoxazol-3-yl)acetate

InChI

InChI=1S/C11H11NO4/c1-2-15-11(14)6-9-8-5-7(13)3-4-10(8)16-12-9/h3-5,13H,2,6H2,1H3

InChI Key

WLMDQKJYKCAVJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NOC2=C1C=C(C=C2)O

Origin of Product

United States

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